(R)-2-Hydroxy-2-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

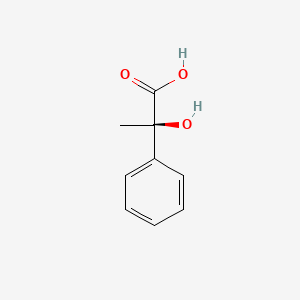

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCHELUCVWSRRS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3966-30-1 | |

| Record name | Atrolactic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATROLACTIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38DKR9931 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of (R)-2-Hydroxy-2-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-2-Hydroxy-2-phenylpropanoic acid, also known as (R)-Atrolactic acid. It includes detailed experimental protocols for its synthesis, resolution, and analysis, as well as insights into its biological activities.

Chemical Identity and Physical Properties

This compound is a chiral carboxylic acid. Its enantiomeric nature makes it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals.

Table 1: General Information

| Property | Value |

| IUPAC Name | (2R)-2-hydroxy-2-phenylpropanoic acid |

| Synonyms | (R)-Atrolactic acid, (R)-(-)-2-Hydroxy-2-phenylpropionic acid |

| CAS Number | 3966-30-1[1] |

| Molecular Formula | C₉H₁₀O₃[2] |

| Molecular Weight | 166.17 g/mol [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| Melting Point | 112-119 °C | [3] |

| Boiling Point | 254.38 °C (rough estimate) | [4] |

| Density | 1.1708 g/cm³ (rough estimate) | [4] |

| pKa | 3.467 (for the racemic mixture at 25 °C) | [5] |

| Solubility (anhydrous, in water) | 17.04 g/L at 18 °C, 21.17 g/L at 25 °C, 25.65 g/L at 30 °C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 0.80 | [6] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic 2-Hydroxy-2-phenylpropanoic Acid

A common method for synthesizing the racemic mixture of atrolactic acid involves the hydrolysis of acetophenone cyanohydrin.

Experimental Protocol: Synthesis of Racemic Atrolactic Acid

-

Formation of Acetophenone Cyanohydrin: Acetophenone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid catalyst. This reaction should be performed in a well-ventilated fume hood due to the use of cyanide.

-

Hydrolysis: The resulting acetophenone cyanohydrin is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, a strong acid like hydrochloric acid or sulfuric acid is used, and the mixture is heated to reflux. This process converts the nitrile group into a carboxylic acid, yielding racemic 2-hydroxy-2-phenylpropanoic acid.

-

Workup and Purification: After hydrolysis, the reaction mixture is cooled, and the product is extracted with an organic solvent like diethyl ether. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of toluene and water.

Synthesis of Racemic Atrolactic Acid.

Chiral Resolution of Racemic 2-Hydroxy-2-phenylpropanoic Acid

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent. A common choice for resolving acidic racemates is a chiral amine.

Experimental Protocol: Chiral Resolution using a Chiral Amine

-

Salt Formation: The racemic 2-hydroxy-2-phenylpropanoic acid is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral amine, for example, (S)-(-)-α-methylbenzylamine, is added to the solution. The mixture is heated gently to ensure complete dissolution.

-

Fractional Crystallization: The solution is then allowed to cool slowly to room temperature. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the enantiomerically enriched 2-hydroxy-2-phenylpropanoic acid. The chiral amine remains in the aqueous layer as its salt.

-

Extraction and Purification: The desired enantiomer is extracted from the aqueous solution using an organic solvent. The organic layer is then dried and the solvent evaporated to yield the purified (R)- or (S)-2-hydroxy-2-phenylpropanoic acid, depending on the chiral amine used and which diastereomer was less soluble. The enantiomeric excess can be determined using chiral HPLC.

Chiral Resolution Workflow.

Analytical Methodologies

A variety of analytical techniques are employed to characterize this compound and determine its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric excess of atrolactic acid.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase is essential. An example is the Astec® CHIROBIOTIC® R column (25 cm x 4.6 mm I.D., 5 µm particles).

-

Mobile Phase: A typical mobile phase is 0.1 wt% ammonium acetate in methanol.

-

Flow Rate: A flow rate of 1 mL/min is commonly used.

-

Column Temperature: The column is maintained at 25 °C.

-

Detector: UV detection at 254 nm is suitable for this compound.

-

Injection Volume: A small injection volume, such as 2 µL, is used.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 5 mg/mL.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. Expected chemical shifts for the racemic mixture in DMSO-d₆ are approximately 7.52 ppm (aromatic protons), 7.33 ppm (aromatic protons), 7.26 ppm (aromatic protons), and 1.63 ppm (methyl protons)[5]. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, further confirming its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum reveals the functional groups present in the molecule. Key characteristic peaks for atrolactic acid would include:

-

A broad O-H stretch from the carboxylic acid and alcohol groups (around 3500-2500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C-O stretching vibrations (around 1250-1050 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of atrolactic acid would show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions resulting from the loss of functional groups.

Biological Activities and Potential Applications

This compound and its derivatives have shown promise in various biological applications, primarily due to their antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Lactic acid and its derivatives are known to possess antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane. The acidic nature of the molecule can lead to a decrease in the intracellular pH of bacteria, denaturation of essential proteins and enzymes, and interference with metabolic processes, ultimately leading to cell death[7].

Proposed Antimicrobial Mechanism of Action.

Anti-inflammatory Activity

Phenylpropanoic acid derivatives, a class to which atrolactic acid belongs, are known to exhibit anti-inflammatory effects. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[8]. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[4]. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.

Inhibition of Prostaglandin Synthesis.

Conclusion

This compound is a chiral molecule with significant potential in the fields of chemical synthesis and drug development. Its well-defined physical and chemical properties, coupled with established methods for its synthesis, resolution, and analysis, make it an accessible and valuable tool for researchers. Furthermore, its inherent biological activities as an antimicrobial and anti-inflammatory agent open up avenues for further investigation and the development of new therapeutic agents. This guide provides a solid foundation for professionals working with this versatile compound.

References

- 1. Enantioselective ring-opening polymerization of racemic lactide to prepare stereocomplex poly(lactic acid) - American Chemical Society [acs.digitellinc.com]

- 2. 2-hydroxy-2-phenylpropanoic acid | 13113-71-8; 3966-30-1; 4607-38-9 | Buy Now [molport.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(2-HYDROXYPHENYL)PROPIONIC ACID(515-30-0) 1H NMR [m.chemicalbook.com]

- 6. 2-hydroxy-2-phenylpropanoic acid [stenutz.eu]

- 7. Antibacterial Mechanism of L-Lactic Acid: How It Inhibits Microbial Growth [xhlactics.com]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to (R)-2-Hydroxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-2-phenylpropanoic acid, also known as (R)-(-)-Atrolactic acid, is a chiral carboxylic acid with significant applications in asymmetric synthesis and potential pharmacological relevance. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and known biological activities, presented in a format tailored for the scientific community.

Chemical Identifiers and Physicochemical Properties

This compound is a well-characterized compound with established identifiers and properties. These are crucial for its accurate identification, handling, and application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3966-30-1[1] |

| IUPAC Name | (2R)-2-hydroxy-2-phenylpropanoic acid[1] |

| Synonyms | (R)-(-)-Atrolactic acid, (R)-alpha-Methylmandelic acid |

| Molecular Formula | C₉H₁₀O₃[1] |

| InChI Key | NWCHELUCVWSRRS-SECBINFHSA-N[1] |

| SMILES | C--INVALID-LINK--(C(=O)O)c1ccccc1 |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 166.17 g/mol [1] |

| Melting Point | 113-119 °C[2] |

| Optical Rotation | [α]²⁰/D −49° (c=2 in Water) |

| pKa | 3.467 (for the racemic mixture at 25°C)[3] |

| Water Solubility | 17.04 g/L at 18°C, 21.17 g/L at 25°C (for the anhydrous racemic mixture)[3] |

| Appearance | White crystals or powder[2] |

Spectral Data

Spectral analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are representative spectral data for the racemic compound, atrolactic acid.

Table 3: Spectral Data for Atrolactic Acid (Racemic)

| Spectrum Type | Key Peaks/Signals |

| ¹³C NMR | Data for the racemic mixture is available and indicates the presence of the carboxylic acid, quaternary alpha-carbon, methyl, and phenyl carbons. |

| IR | Spectra for the racemic mixture show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functional groups. |

| Mass Spec | Electron ionization mass spectra are available for atrolactic acid.[4] |

Experimental Protocols

The stereospecific synthesis of this compound is crucial for its application in enantioselective processes and for the evaluation of its specific biological activities.

Stereospecific Synthesis

A key method for the synthesis of this compound involves the degradation of carbohydrate derivatives that possess a benzylic center with a known absolute configuration. A detailed protocol has been described by Inch, Ley, and Rich in the Journal of the Chemical Society C: Organic (1968). While the full experimental text is not provided here, the general workflow is outlined below.

Caption: General workflow for the stereospecific synthesis.

Biological Activity and Signaling Pathways

While research into the specific biological roles of this compound is ongoing, studies on the related compound, (S)-2-Hydroxy-2-phenylpropanoic acid, suggest potential anti-inflammatory and analgesic properties.[5] This activity is likely mediated through the inhibition of prostaglandin synthesis.[5] Phenylpropanoic acids, as a class, are known to interact with various biological targets, including cyclooxygenase (COX) enzymes. Ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a 2-phenylpropanoic acid derivative that functions by inhibiting COX-1 and COX-2.[6]

Hypothesized Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Based on the activity of related compounds, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the COX pathway, thereby reducing the production of prostaglandins which are key mediators of inflammation and pain.

References

- 1. (R)-(-)-2-Hydroxy-2-phenylpropionic acid, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. (R)-(-)-2-Hydroxy-2-phenylpropionic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. Atrolactic Acid [drugfuture.com]

- 4. Atrolactic acid [webbook.nist.gov]

- 5. (2S)-2-Hydroxy-2-phenylpropanoic acid | 13113-71-8 | NAA11371 [biosynth.com]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Hydroxy-2-phenylpropanoic acid, also known as (R)-Atrolactic acid. The information is compiled from various spectroscopic databases and is intended to support research and development activities. This document presents available data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, along with detailed experimental protocols.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-2-phenylpropanoic acid. It is important to note that some of the available data does not specify the stereoisomer and may correspond to the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data for 2-(2-Hydroxyphenyl)propionic Acid (Positional Isomer)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.522 | m | Aromatic protons |

| 7.333 | m | Aromatic protons |

| 7.259 | m | Aromatic protons |

| 1.626 | s | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for 2-Hydroxy-2-phenylpropanoic acid hydrate

Note: The following data is reported to be available in the SpectraBase database (Spectrum ID: 5ZrClEvEFtE) for 2-Hydroxy-2-phenylpropanoic acid hydrate, sourced from Fluka AG.[2] Specific peak values are not publicly available without a subscription.

| Data Source | Solvent |

| SpectraBase | Not Specified |

Table 3: Infrared (IR) Spectroscopy Data for 2-Hydroxy-2-phenylpropanoic acid hydrate

Note: An ATR-IR spectrum for 2-Hydroxy-2-phenylpropanoic acid hydrate is reported in the SpectraBase database (Spectrum ID: Es53QNdE28H), acquired on a Bruker Tensor 27 FT-IR.[3] Key absorption bands characteristic of the functional groups are expected in the following regions.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| O-H (Alcohol) | 3550 - 3230 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=O (Carboxylic Acid) | 1760 - 1690 |

| C=C (Aromatic) | 1600 - 1450 |

| C-O | 1320 - 1000 |

Table 4: Mass Spectrometry Data for Atrolactic Acid

Note: The following data is from the NIST Chemistry WebBook for Atrolactic acid (racemic 2-Hydroxy-2-phenylpropanoic acid) obtained by electron ionization (EI).[4][5]

| m/z | Relative Intensity | Possible Fragment |

| 121 | 100 | [M - COOH]⁺ |

| 105 | High | [C₇H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule. For chiral molecules like this compound, NMR with a chiral solvating agent can be used to determine enantiomeric purity.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

-

To determine enantiomeric purity, a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) may be added to the solution. This will induce separate signals for the R and S enantiomers.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an ATR accessory.[3]

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is then brought into contact with the crystal, and a pressure arm is applied to ensure good contact.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

-

Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Major absorption peaks are identified and correlated with specific functional groups.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (for volatile derivatives). The sample is vaporized in the ion source.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. Other peaks represent fragment ions, which provide structural information.

-

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atrolactic acid [webbook.nist.gov]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for determining the chiral purity of (R)-2-Hydroxy-2-phenylpropanoic acid, commonly known as (R)-atrolactic acid. Ensuring the enantiomeric purity of chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details the primary analytical techniques, experimental protocols, and data analysis for the enantioselective analysis of this compound.

Introduction to Chiral Purity Analysis

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can have significantly different biological activities. Therefore, the quantitative determination of the enantiomeric composition, often expressed as enantiomeric excess (e.e.), is a critical aspect of quality control for chiral drugs. The enantiomeric excess is a measure of the purity of a chiral sample, calculated as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the (R)- and (S)-enantiomers, respectively.

The primary analytical techniques for determining the chiral purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each of these methods relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, leading to differential retention or migration times.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative data and typical performance characteristics of the primary analytical techniques for the chiral separation of 2-Hydroxy-2-phenylpropanoic acid and related compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |

| Chiral Selector | Chiral Stationary Phase (e.g., polysaccharide-based, CHIROBIOTIC T2) or Chiral Mobile Phase Additive (e.g., cyclodextrins) | Chiral Stationary Phase (e.g., derivatized cyclodextrins) | Chiral Selector in Buffer (e.g., cyclodextrins, copper(II)-L-amino acid complexes) |

| Typical Resolution (Rs) | > 1.5 (baseline separation is common) | > 1.5 (baseline separation achievable) | 1.88 - 3.70 for similar compounds[1] |

| Chiral Selectivity (α) | 1.1 - 2.0+ | 1.1 - 1.5+ | 1.16 - 1.34 for similar compounds[1] |

| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 10 - 20 minutes |

| Detection Limit | Low µg/mL to ng/mL range (UV) | Low µg/mL to pg/mL range (FID, MS) | Low µg/mL range (UV) |

| Sample Derivatization | Generally not required | Often required to improve volatility and thermal stability | Not required |

| Advantages | Wide applicability, robust, preparative scale possible. | High resolution, sensitive detectors. | High efficiency, low sample and reagent consumption. |

| Disadvantages | Higher cost of chiral columns, solvent consumption. | Sample derivatization can be complex, thermal degradation risk. | Lower concentration sensitivity, matrix effects can be challenging. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the enantioseparation of 2-arylpropionic acids. The direct approach using a chiral stationary phase (CSP) is most common.

Method 1: Chiral Stationary Phase (Polysaccharide-based)

-

Column: CHIRALPAK® AD-H (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive. A typical starting condition is n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve the sample of 2-Hydroxy-2-phenylpropanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Method 2: Chiral Stationary Phase (Macrocyclic Glycopeptide)

-

Column: CHIROBIOTIC™ T2, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Polar Ionic Mode. A typical mobile phase is Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Injection Volume: 10 µL.

Gas Chromatography (GC)

Chiral GC analysis of acidic compounds like atrolactic acid typically requires derivatization to increase their volatility and thermal stability.

Protocol: Derivatization followed by GC-MS

-

Derivatization:

-

To 1 mg of the 2-Hydroxy-2-phenylpropanoic acid sample, add 200 µL of a chiral derivatizing agent such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in an inert solvent (e.g., anhydrous dichloromethane) with a small amount of a base (e.g., pyridine).

-

Alternatively, esterification can be performed using a chiral alcohol (e.g., (R)-(-)-2-butanol) under acidic catalysis to form diastereomeric esters.

-

Another common method is to first form the methyl ester using diazomethane or trimethylsilyldiazomethane, followed by acylation of the hydroxyl group with a chiral acylating agent.

-

-

GC-MS Conditions:

-

Column: A chiral capillary column, such as a Chirasil-DEX CB (based on derivatized β-cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min, and hold for 10 minutes.

-

Injector Temperature: 250 °C (splitless injection).

-

Detector: Mass Spectrometer (MS) operated in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Sample Preparation: After derivatization, the reaction mixture is typically quenched, extracted with an organic solvent, dried, and diluted to an appropriate concentration before injection.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume. The enantioseparation is achieved by adding a chiral selector to the background electrolyte.

Protocol: Cyclodextrin-mediated Capillary Zone Electrophoresis (CZE)

-

Capillary: Fused silica capillary, 50 cm total length (40 cm to detector), 50 µm ID.

-

Background Electrolyte (BGE): 25 mM phosphate buffer (pH 6.0) containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin). The choice and concentration of the cyclodextrin may require optimization.

-

Voltage: 20 kV.

-

Temperature: 25 °C.

-

Detection: UV at 200 nm.

-

Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer to a concentration of 0.1-1 mg/mL.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the chiral purity of this compound.

Caption: Workflow for Chiral HPLC Analysis.

Caption: Workflow for Chiral GC-MS Analysis.

Caption: Workflow for Chiral CE Analysis.

Conclusion

The determination of the chiral purity of this compound is a critical analytical task in pharmaceutical development and quality control. High-Performance Liquid Chromatography, Gas Chromatography, and Capillary Electrophoresis are all powerful techniques capable of providing accurate and reliable measurements of enantiomeric excess. The choice of the most suitable method will depend on factors such as the required sensitivity, sample matrix, available instrumentation, and whether preparative-scale separation is needed. The protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods for the chiral purity assessment of this compound.

References

Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of (R)-2-Hydroxy-2-phenylpropanoic acid, also known as (R)-Atrolactic acid. The determination of its chemical structure, including stereochemistry, relies on a combination of spectroscopic and crystallographic techniques. This document outlines the theoretical basis of these methods, presents available data, and provides standardized experimental protocols. The logical workflow of structural determination, from initial characterization to absolute configuration assignment, is also visually represented.

Introduction

This compound is a chiral carboxylic acid with the chemical formula C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol .[1][2] Its structure features a phenyl group and a methyl group attached to a chiral carbon center, which also bears a hydroxyl and a carboxyl group. The precise three-dimensional arrangement of these functional groups is critical to its chemical and biological properties, making its structural elucidation a key aspect of its study and application in various scientific fields, including drug development.

The definitive confirmation of the structure and stereochemistry of chiral molecules like this compound is achieved through a multi-faceted analytical approach. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in this process.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-2-phenylpropanoic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Melting Point | 88-90 °C (DL-Form, hemihydrate) | [1] |

| pKa (25°C) | 3.467 (DL-Form) | [1] |

| CAS Number | 3966-30-1 ((R)-enantiomer) | |

| --- | 515-30-0 (DL-Form) | [1] |

| --- | 13113-71-8 ((S)-enantiomer) | [3] |

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound is a stepwise process, as illustrated in the workflow diagram below. Each technique provides unique and complementary information.

Figure 1: General workflow for the structural elucidation of a small organic molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol (General):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Presentation: While a specific mass spectrum for the (R)-enantiomer is not readily available in the literature, the mass spectrum of the racemic mixture, Atrolactic acid, is available from the NIST WebBook. The key fragments are summarized in Table 2.

| m/z | Putative Fragment Assignment |

| 166 | [M]⁺• (Molecular Ion) |

| 148 | [M - H₂O]⁺• |

| 122 | [M - CO₂]⁺• or [C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Note: This data is for the racemic mixture of Atrolactic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental Protocol (General - Attenuated Total Reflectance, ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The sample is scanned with the IR beam, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Data Presentation: A specific high-resolution IR spectrum for this compound is not available. However, based on its structure, the expected characteristic absorption bands are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl group (alcohol) |

| 3300-2500 (very broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic ring |

| 3000-2850 | C-H stretch | Methyl group |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600, 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Carboxylic acid/Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol (General):

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Data Presentation: Specific, high-resolution ¹H and ¹³C NMR data for this compound are not readily available in public databases. The following tables (Table 4 and 5) present predicted chemical shifts based on the known effects of the functional groups.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | ~7.2-7.5 | Multiplet | 5H |

| Methyl-H | ~1.5 | Singlet | 3H |

| Hydroxyl-H (alcohol) | Variable | Broad Singlet | 1H |

| Carboxyl-H | >10 | Broad Singlet | 1H |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | ~175-185 |

| Aromatic (C-ipso) | ~140-145 |

| Aromatic (C-ortho, C-meta, C-para) | ~125-130 |

| Quaternary (C-OH) | ~70-80 |

| Methyl (CH₃) | ~20-30 |

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. It has been reported that the structure of the (S)-enantiomer was elucidated using this technique, which by extension confirms the structure of the (R)-enantiomer.[3]

Experimental Protocol (General):

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined, and the structural model is refined to fit the experimental data.

Data Presentation: Detailed crystallographic data for (R)- or (S)-2-Hydroxy-2-phenylpropanoic acid is not publicly available in the searched literature. Access to crystallographic databases would be required to obtain the specific unit cell parameters, bond lengths, and bond angles.

Logical Framework for Structural Confirmation

The convergence of data from multiple analytical techniques provides a high degree of confidence in the final structural assignment. The logical relationship between the data and the confirmed structure is depicted below.

Figure 2: Logical diagram illustrating the contribution of different analytical data to the final structural confirmation.

Conclusion

References

The Natural Occurrence of 2-Hydroxy-2-Phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a chiral organic compound with emerging significance in various biological contexts. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic and metabolic pathways, and the analytical methodologies for its detection and quantification. While its presence has been identified in select plants, microorganisms, and as a xenometabolite in animals, quantitative data remains sparse. This document synthesizes the current knowledge, offering detailed experimental protocols and visual representations of key pathways to facilitate further research and application in drug development and other scientific fields.

Natural Occurrence of 2-Hydroxy-2-Phenylpropanoic Acid

2-Hydroxy-2-phenylpropanoic acid is a phenylpropanoic acid derivative that has been detected in various biological systems. Its natural distribution, however, is not yet extensively documented. The available data on its presence in plants, animals, and microorganisms is summarized below.

Occurrence in Plants

Occurrence in Animals

In animal systems, 2-hydroxy-2-phenylpropanoic acid has been identified as a xenometabolite, suggesting its origin from external sources such as the gut microbiome. A study utilizing a conscious pig model demonstrated the net release and uptake of atrolactic acid across various tissues, indicating its absorption and subsequent metabolism. Specifically, the liver and kidney showed uptake, while skeletal muscle exhibited a net release. This points towards a complex metabolic fate within the mammalian body.

Table 1: Qualitative Occurrence of 2-Hydroxy-2-Phenylpropanoic Acid in Animals

| Organism | Tissue/Fluid | Role | Reference |

| Pig (Sus scrofa domesticus) | Plasma, Liver, Kidney, Skeletal Muscle | Xenometabolite | (Implied from metabolic studies) |

Occurrence in Microorganisms

Certain strains of the bacterium Escherichia coli are known to produce 2-hydroxy-2-phenylpropanoic acid as a metabolite. While this has been established, detailed quantitative data on the production levels by naturally occurring microbial strains are limited. The production of the related compound, (R)-2-hydroxy-3-phenylpropanoic acid, has been documented in the fermentation products of lactic acid bacteria, suggesting that similar pathways might exist for the synthesis of atrolactic acid in other microorganisms.

Biosynthetic and Metabolic Pathways

The pathways leading to the synthesis and degradation of 2-hydroxy-2-phenylpropanoic acid are not fully elucidated. However, based on the metabolism of structurally related compounds, plausible pathways can be proposed.

Biosynthesis in Plants

In plants, the biosynthesis of phenylpropanoids originates from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. While the specific enzymatic steps converting phenylalanine to 2-hydroxy-2-phenylpropanoic acid have not been detailed, a putative pathway can be envisioned.

Caption: Postulated biosynthetic pathway of 2-hydroxy-2-phenylpropanoic acid in plants.

Metabolism in Microorganisms

The metabolism of related phenylpropanoic acids has been studied in microorganisms. For instance, E. coli can catabolize 3-phenylpropionic acid. It is plausible that similar enzymatic machinery is involved in the synthesis or degradation of 2-hydroxy-2-phenylpropanoic acid. In engineered E. coli, the production often involves the introduction of specific enzymes to convert a precursor like phenylglyoxylic acid.

Caption: Simplified overview of microbial metabolism related to 2-hydroxy-2-phenylpropanoic acid.

Metabolism in Animals

As a xenometabolite in animals, 2-hydroxy-2-phenylpropanoic acid undergoes metabolic transformations primarily in the liver. The metabolism of 2-arylpropionic acids typically involves two major pathways: acyl glucuronidation and formation of acyl-CoA thioesters. These reactive intermediates can then be further processed or excreted.

Caption: Proposed metabolic pathways of 2-hydroxy-2-phenylpropanoic acid in animals.

Experimental Protocols

The accurate detection and quantification of 2-hydroxy-2-phenylpropanoic acid in complex biological matrices require robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.

Sample Preparation

The choice of sample preparation protocol is critical and depends on the biological matrix.

Table 2: General Sample Preparation Protocols

| Matrix | Protocol |

| Plant Tissues | 1. Homogenize fresh or lyophilized tissue in a suitable solvent (e.g., methanol/water).2. Centrifuge to pellet solids.3. Perform solid-phase extraction (SPE) on the supernatant for cleanup and concentration.4. Evaporate the solvent and reconstitute in the mobile phase for HPLC or derivatize for GC-MS. |

| Animal Tissues/Fluids | 1. For plasma/serum, perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).2. For tissues, homogenize in a buffer and then perform protein precipitation.3. Centrifuge and collect the supernatant.4. Proceed with liquid-liquid extraction or SPE for further purification.5. Dry down the extract and reconstitute or derivatize. |

| Microbial Cultures | 1. Centrifuge the culture to separate the supernatant (for extracellular analysis) and cell pellet (for intracellular analysis).2. For the supernatant, direct injection after filtration may be possible, or extraction/concentration may be needed.3. For the cell pellet, perform cell lysis (e.g., sonication, bead beating) in a suitable buffer, followed by protein precipitation and extraction. |

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of 2-hydroxy-2-phenylpropanoic acid.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Detection: UV detector at a wavelength of approximately 210-220 nm.

-

Quantification: Based on a calibration curve generated from authentic standards of 2-hydroxy-2-phenylpropanoic acid.

Caption: General workflow for HPLC-UV analysis of 2-hydroxy-2-phenylpropanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for complex matrices, but requires derivatization of the analyte.

-

Derivatization: The carboxylic acid and hydroxyl groups must be derivatized to increase volatility. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) esters and ethers.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection: Selected Ion Monitoring (SIM) mode for targeted quantification or full scan mode for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, often without the need for derivatization.

-

Chromatography: Similar conditions to HPLC-UV, often with volatile mobile phase additives like formic acid or ammonium formate.

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: Triple Quadrupole (QqQ) for high-sensitivity targeted quantification (Multiple Reaction Monitoring - MRM mode), or high-resolution mass spectrometers like TOF or Orbitrap for accurate mass measurement and identification.

Conclusion and Future Directions

2-Hydroxy-2-phenylpropanoic acid is a naturally occurring compound with a scattered presence across different biological kingdoms. While its role as a xenometabolite in animals is beginning to be understood, its function and distribution in plants and microorganisms remain largely unexplored. The lack of comprehensive quantitative data represents a significant knowledge gap that hinders a full appreciation of its physiological and ecological relevance.

Future research should focus on:

-

Quantitative Surveys: Systematic screening and quantification of 2-hydroxy-2-phenylpropanoic acid in a wider range of plant, animal, and microbial species.

-

Pathway Elucidation: Identification and characterization of the specific enzymes involved in its biosynthesis and catabolism in different organisms.

-

Biological Activity: Investigation of its potential physiological roles, including its interactions with cellular signaling pathways and its potential as a biomarker or therapeutic agent.

The experimental protocols and pathway diagrams presented in this guide provide a foundational framework for researchers to pursue these future investigations and unlock the full potential of 2-hydroxy-2-phenylpropanoic acid in science and medicine.

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Hydroxy-2-phenylpropanoic Acid as a Chiral Auxiliary

Disclaimer: Extensive literature searches did not yield specific application notes or detailed protocols for the use of (R)-2-Hydroxy-2-phenylpropanoic acid as a chiral auxiliary in asymmetric synthesis. The following information is a generalized guide based on established principles of chiral auxiliary-mediated synthesis and methodologies employed for similar α-hydroxy acid auxiliaries. The protocols and data presented are hypothetical and intended for illustrative purposes.

Introduction

This compound, also known as (R)-Atrolactic acid, is a chiral α-hydroxy acid. While not commonly documented as a chiral auxiliary, its structural features—a carboxylic acid for attachment, a hydroxyl group for potential chelation, and a stereogenic center—suggest its potential utility in asymmetric synthesis. This document outlines a theoretical framework for its application in inducing stereoselectivity in reactions such as enolate alkylation.

Principle of Asymmetric Induction

The underlying principle of using a chiral auxiliary is the temporary incorporation of a chiral molecule to introduce a stereocenter that directs the formation of a new stereocenter in a diastereoselective manner. The auxiliary creates a chiral environment that biases the approach of a reagent to one face of the prochiral substrate. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered.

For this compound, the formation of a rigid, chelated intermediate involving the carbonyl of the attached acyl group and the hydroxyl group could provide the necessary steric hindrance to direct incoming electrophiles.

Hypothetical Experimental Workflow

The general workflow for utilizing this compound as a chiral auxiliary in an asymmetric alkylation to produce a chiral carboxylic acid would follow three main stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.

Caption: General workflow for asymmetric alkylation.

Hypothetical Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the esterification of a prochiral carboxylic acid with this compound.

Materials:

-

This compound (1.0 eq)

-

Prochiral carboxylic acid chloride (e.g., propanoyl chloride) (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve this compound in dry DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add the propanoyl chloride dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines the alkylation of the chiral ester substrate.

Materials:

-

Chiral ester substrate from Protocol 1 (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq, 2 M solution in THF/heptane/ethylbenzene)

-

Electrophile (e.g., benzyl bromide) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the chiral ester substrate in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the electrophile (benzyl bromide) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic removal of the chiral auxiliary to yield the final chiral carboxylic acid.

Materials:

-

Alkylated product from Protocol 2 (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M HCl solution

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add solid LiOH and stir the mixture vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product.

-

Make the aqueous layer basic (pH ~10) with NaOH to recover the chiral auxiliary. Extract the aqueous layer with a suitable organic solvent.

-

Dry the organic extracts containing the product and the auxiliary separately over anhydrous MgSO₄, filter, and concentrate.

-

Purify the chiral carboxylic acid product as necessary.

Hypothetical Data Presentation

The following table summarizes hypothetical results for the asymmetric alkylation of the propionyl ester of this compound with various electrophiles.

| Entry | Electrophile (R-X) | Product | Yield (%) | d.r. (diastereomeric ratio) |

| 1 | CH₃I | (R)-2-Methylpropanoic acid derivative | 85 | 80:20 |

| 2 | CH₃CH₂Br | (R)-2-Ethylpropanoic acid derivative | 82 | 85:15 |

| 3 | PhCH₂Br | (R)-2-Benzylpropanoic acid derivative | 90 | 90:10 |

| 4 | CH₂=CHCH₂Br | (R)-2-Allylpropanoic acid derivative | 88 | 88:12 |

Note: The data in this table is purely illustrative and not based on actual experimental results.

Proposed Stereochemical Model

The stereochemical outcome of the alkylation is proposed to be controlled by the formation of a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the auxiliary. The phenyl group of the auxiliary would then sterically hinder one face of the planar enolate, directing the incoming electrophile to the opposite, less hindered face.

Caption: Proposed stereochemical control model.

Note on Diagram: The DOT script above is a template. To generate a meaningful chemical diagram, the IMG SRC attributes would need to be replaced with actual images of the chemical structures, which is beyond the current capabilities of this tool. The diagram illustrates the conceptual relationship between the chelated intermediate, steric hindrance, and the resulting product.

Conclusion

While this compound is not a widely documented chiral auxiliary, its structure holds promise for applications in asymmetric synthesis. The provided hypothetical protocols and models serve as a foundational guide for researchers interested in exploring its potential. Experimental validation would be necessary to determine its efficacy, optimal reaction conditions, and the level of diastereoselectivity it can achieve. Researchers and drug development professionals are encouraged to adapt these general principles to their specific synthetic challenges.

Application Notes and Protocols for the Chiral Resolution of Amines with (R)-2-Hydroxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their pharmacological activity, making the separation of enantiomers a critical step in drug development and manufacturing. One of the most robust and scalable methods for obtaining enantiomerically pure amines is through diastereomeric salt resolution. This classical technique involves the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization. Subsequently, the desired amine enantiomer is recovered from the separated salt.

This application note provides a detailed protocol for the chiral resolution of amines using (R)-2-Hydroxy-2-phenylpropanoic acid, also known as (R)-(-)-Atrolactic acid, as the resolving agent. (R)-(-)-Atrolactic acid is an effective resolving agent for a variety of primary and secondary amines due to its structural rigidity and the presence of multiple functional groups that facilitate the formation of well-defined crystalline salts.

Principle of Chiral Resolution

The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which possess distinct physical properties such as solubility.

A racemic mixture of an amine, containing both (R)- and (S)-enantiomers, is treated with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. Because these salts are diastereomers, they exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically enriched amine is then liberated from the crystallized salt by treatment with a base.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of amines using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol details the formation and fractional crystallization of diastereomeric salts of a racemic amine with this compound.

Materials:

-

Racemic amine

-

This compound ((R)-(-)-Atrolactic acid)

-

Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof)

-

Crystallization vessel with a stirrer

-

Heating and cooling system

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: In a crystallization vessel, dissolve the racemic amine (1.0 equivalent) in a suitable anhydrous solvent with gentle heating and stirring. The volume of the solvent should be minimized to ensure saturation upon cooling.

-

Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring. The formation of a precipitate may be observed.

-

Heating to Dissolution: Heat the mixture until a clear solution is obtained. This ensures that both diastereomeric salts are fully dissolved.

-

Crystallization: Gradually cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact the purity of the crystals. Slow cooling is generally preferred. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Aging: Once crystallization is complete, the mixture may be aged at a constant low temperature for a period of time to maximize the yield of the crystalline salt.

-

Isolation: Isolate the crystalline diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Regeneration of the Enantiomerically Enriched Amine

This protocol describes the liberation of the enantiomerically pure amine from the isolated diastereomeric salt.

Materials:

-

Diastereomeric salt from Protocol 1

-

Aqueous base solution (e.g., 2 M Sodium Hydroxide)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolution of Salt: Suspend the crystalline diastereomeric salt in a mixture of water and an organic extraction solvent in a separatory funnel.

-

Basification: Add an aqueous base solution (e.g., 2 M NaOH) dropwise while shaking the separatory funnel until the pH of the aqueous layer is basic (pH > 10). This will neutralize the chiral acid and liberate the free amine.

-

Extraction: Shake the separatory funnel vigorously to extract the free amine into the organic layer. Allow the layers to separate.

-

Separation: Drain the aqueous layer and collect the organic layer.

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (ee) of the recovered amine using a suitable analytical technique, such as chiral HPLC or GC.

Data Presentation

The following table summarizes representative data for the chiral resolution of various amines using this compound. Please note that these are illustrative examples, and results may vary depending on the specific substrate and experimental conditions.

| Racemic Amine | Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Salt (%) | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |

| 1-Phenylethylamine | This compound | Ethanol | 1:0.5 | 45 | >95 | >95 ((S)-enantiomer) |

| 2-Aminoheptane | This compound | Isopropanol | 1:1 | 40 | >90 | >90 ((R)-enantiomer) |

| trans-2-Phenylcyclopropylamine | This compound | Methanol/Water | 1:0.6 | 38 | >98 | >98 ((1S,2S)-enantiomer) |

Mandatory Visualization

The following diagrams illustrate the key processes in the chiral resolution of amines.

Application of (R)-2-Hydroxy-2-phenylpropanoic Acid in Pharmaceutical Ingredient Synthesis: Application Notes and Protocols

(R)-2-Hydroxy-2-phenylpropanoic acid , also known as (R)-atrolactic acid, is a valuable chiral building block in the asymmetric synthesis of pharmaceutical ingredients. Its utility primarily lies in its application as a chiral auxiliary, a temporary stereogenic unit that directs the formation of a desired stereoisomer in a subsequent reaction. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of chiral active pharmaceutical ingredients (APIs).

Introduction

Chirality is a critical aspect of drug design and development, as different enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. This compound serves as a powerful tool for introducing chirality into a target molecule with high stereocontrol. By temporarily incorporating this chiral auxiliary, chemists can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Following the key stereochemistry-defining step, the auxiliary can be cleaved and ideally recycled, yielding the enantiomerically enriched target molecule.

Application in the Asymmetric Synthesis of Profens

A prominent application of α-hydroxy acids, including derivatives of 2-hydroxy-2-phenylpropanoic acid, is in the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of profens, such as ibuprofen and naproxen, resides primarily in the (S)-enantiomer. Therefore, stereoselective synthesis is crucial for producing more effective and potentially safer drugs.

Dynamic Kinetic Resolution for the Synthesis of (S)-Ibuprofen

A notable example is the use of amides derived from lactic acid (an enantiomer of atrolactic acid) as chiral auxiliaries in the dynamic kinetic resolution (DKR) of racemic ibuprofen.[1] This process involves the esterification of racemic ibuprofen with a chiral auxiliary. Under the reaction conditions, the less reactive enantiomer of ibuprofen can racemize, allowing for a theoretical yield of up to 100% of the desired diastereomer.

The following table summarizes the diastereomeric ratios (d.r.) achieved in the esterification of racemic ibuprofen with different (S)-lactic acid amides, which serves as a model for the application of this compound derivatives.

| Chiral Auxiliary ((S)-Lactic Acid Amide) | Solvent | Diastereomeric Ratio (S,S) : (R,S) |

| N-benzyl-(S)-lactamide | Dichloromethane (CH₂Cl₂) | 80 : 20 |

| N-propyl-(S)-lactamide | Dichloromethane (CH₂Cl₂) | 75 : 25 |

| N-phenyl-(S)-lactamide | Dichloromethane (CH₂Cl₂) | 65 : 35 |

Data adapted from a study on (S)-lactic acid amides, demonstrating the principle of diastereoselective esterification. The use of this compound amides would be expected to yield the opposite enantiomer of the profen.

Experimental Protocols

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The following diagram illustrates the general workflow for the asymmetric synthesis of a chiral molecule using a chiral auxiliary like this compound.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol for Diastereoselective Esterification of Racemic Ibuprofen (Model Protocol)

This protocol is adapted from the dynamic kinetic resolution of ibuprofen using (S)-lactic acid amides and serves as a model for the application of this compound derivatives.[1]

Materials:

-

Racemic ibuprofen

-

This compound amide (chiral auxiliary)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic ibuprofen (1.0 eq) and the this compound amide (1.0 eq) in anhydrous dichloromethane.

-

Coupling Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by dicyclohexylcarbodiimide (DCC, 1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the diastereomeric esters.

-

Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Protocol for the Cleavage of the Chiral Auxiliary

The cleavage of the atrolactic acid auxiliary is typically achieved by hydrolysis to liberate the chiral carboxylic acid (the desired product) and the recovered auxiliary.

Materials:

-

Diastereomerically enriched ester

-

Lithium hydroxide (LiOH) or other suitable base

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

Hydrolysis: Dissolve the diastereomerically enriched ester in a mixture of THF and water.

-

Base Addition: Add an excess of lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities and to recover the chiral auxiliary alcohol.

-

Acidification: Acidify the aqueous layer to a pH of approximately 2 with dilute HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Auxiliary Recovery: The chiral auxiliary can be recovered from the initial organic washings.

Logical Relationship of Dynamic Kinetic Resolution

The following diagram illustrates the logical relationship of the key steps in the dynamic kinetic resolution process for the synthesis of a chiral profen.

Caption: Logical flow of dynamic kinetic resolution for profen synthesis.

Conclusion

This compound and its derivatives are effective chiral auxiliaries for the asymmetric synthesis of pharmaceutical ingredients. The application in the dynamic kinetic resolution of profens demonstrates its potential for the efficient production of enantiomerically pure drugs. The provided protocols offer a foundational methodology for researchers to explore the use of this valuable chiral building block in their synthetic endeavors. Further optimization of reaction conditions and the choice of the specific auxiliary derivative can lead to even higher stereoselectivities and yields.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-2-Hydroxy-2-phenylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-2-phenylpropanoic acid, also known as (R)-atrolactic acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry is crucial for the desired biological activity and efficacy of the final product. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for obtaining enantiomerically pure (R)- and (S)-2-hydroxy-2-phenylpropanoic acid derivatives. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic 2-hydroxy-2-phenylpropanoic acid esters. Lipases, particularly from Candida antarctica and Pseudomonas cepacia, are highly effective for this transformation due to their substrate specificity and enantioselectivity.[1][2][3]

The principle of enzymatic kinetic resolution is based on the differential reaction rates of the two enantiomers of a racemic substrate with an enzyme. In a typical lipase-catalyzed resolution of a racemic ester, one enantiomer is preferentially hydrolyzed or transesterified, leading to a mixture of an enantioenriched ester and an enantioenriched acid or a new ester, which can then be separated.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-hydroxy-2-phenylpropanoic acid.

Data Presentation: Lipase-Catalyzed Resolution of 2-Hydroxy-2-phenylpropanoic Acid Analogs